molecular formula C15H11N5S B13885962 5-(3-phenyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

5-(3-phenyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13885962
M. Wt: 293.3 g/mol
InChI Key: MLHXPHNKAAVRPJ-UHFFFAOYSA-N
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Description

5-(3-phenyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of indazole and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

5-(3-phenyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function and ultimately therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-phenyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to its combination of indazole and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H11N5S

Molecular Weight

293.3 g/mol

IUPAC Name

5-(3-phenyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H11N5S/c16-15-20-19-14(21-15)10-6-7-12-11(8-10)13(18-17-12)9-4-2-1-3-5-9/h1-8H,(H2,16,20)(H,17,18)

InChI Key

MLHXPHNKAAVRPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)C4=NN=C(S4)N

Origin of Product

United States

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